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Compound of Interest

Compound Name: OPC-28326

Cat. No.: B12783552

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Full Chemical Name: N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-
carbonyl]phenyl]propanamide;hydrochloride

Synonyms: OPC-28326, [4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-
aminobenzoyl)] piperidine hydrochloride monohydrate[1]

Molecular Formula: C26H36CIN3O2

Chemical Structure:
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Abstract

OPC-28326 is a novel small molecule characterized by its selective peripheral vasodilatory
effects, primarily through the antagonism of a2-adrenergic receptors.[2][3] Notably, it exhibits a
high affinity for the a2C-adrenoceptor subtype, which is abundantly expressed in the vascular
tissues of skeletal muscle.[4] This selectivity is believed to contribute to its targeted action on
femoral arterial beds, increasing blood flow with minimal impact on systemic blood pressure
and heart rate.[2] Beyond its vasodilatory properties, OPC-28326 has demonstrated pro-
angiogenic effects by promoting endothelial cell tube formation and microvessel growth.[5] This
activity is linked to the activation of the PI3K/Akt signaling pathway, leading to the
phosphorylation of endothelial nitric oxide synthase (eNOS).[5] These dual mechanisms of
action make OPC-28326 a compound of significant interest for potential therapeutic
applications in ischemic vascular diseases.

Quantitative Pharmacological Data
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The following tables summarize the key quantitative data for OPC-28326 from various

preclinical studies.

Table 1: Receptor Binding Affinities (Ki values)

Adrenoceptor Subtype Ki (nM) Source
o2A 2040 [3]
a2B 285 [3]
a2C 55 [3]
a2D 3840 + 887 [4]
a2B (rat) 633 £ 46 [4]
02C (rat) 13.7+1.9 [4]

Table 2: In Vivo Hemodynamic Effects
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Signaling Pathways and Mechanism of Action

OPC-28326 exerts its biological effects through a dual mechanism: direct antagonism of a2-
adrenergic receptors and stimulation of pro-angiogenic signaling pathways.

oa2-Adrenergic Receptor Antagonism

The primary mechanism of vasodilation is the blockade of a2-adrenoceptors, particularly the
02C subtype, on vascular smooth muscle cells. This antagonism inhibits the vasoconstrictive
effects of endogenous catecholamines, leading to relaxation of the blood vessels and
increased blood flow, especially in the femoral arteries.

Pro-angiogenic Signaling via PI3K/Akt/leNOS Pathway
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OPC-28326 promotes angiogenesis through a signaling cascade within endothelial cells. It
stimulates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which in turn leads to the
phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[5] Activated eNOS
produces nitric oxide (NO), a key signaling molecule that promotes endothelial cell proliferation,
migration, and tube formation, all of which are crucial steps in the formation of new blood
vessels.[5]
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Caption: Signaling pathway of OPC-28326 leading to vasodilation and angiogenesis.

Experimental Protocols
Radioligand Binding Assays

e Objective: To determine the binding affinity of OPC-28326 to a2-adrenoceptor subtypes.

e Cell Lines: Chinese hamster ovary (CHO) cells overexpressing rat a2D-, a2B-, or a2C-
adrenoceptors.

o Radioligand: [3BH]JRX821002, a selective a2-adrenoceptor antagonist.

e Procedure:
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[e]

Prepare cell membrane fractions from the CHO cell lines.

Incubate the membrane preparations with a fixed concentration of [BH]RX821002 and

(¢]

varying concentrations of OPC-28326.

After incubation, separate the bound and free radioligand by rapid filtration.

o

[¢]

Measure the amount of bound radioactivity using liquid scintillation counting.

[e]

Calculate the Ki values by non-linear regression analysis of the competition binding data.

[4]

In Vivo Murine Hindlimb Ischemia Model

o Objective: To evaluate the pro-angiogenic effect of OPC-28326 in an in vivo model of

ischemia.
e Animal Model: Male C3H/He mice.
» Procedure:
o Induce unilateral hindlimb ischemia by ligating the femoral artery.

o Randomly assign mice to a control group (normal diet) or an OPC-28326 group (diet
containing 0.05% OPC-28326).

o Measure blood flow recovery in the ischemic limb at various time points using Laser
Doppler Perfusion Imaging.

o After a set period (e.g., 4 weeks), euthanize the animals and harvest the ischemic muscle

tissue.

Perform immunohistochemical staining for CD31 to quantify capillary density.[1][5]

o

Western Blot Analysis of eNOS and Akt Phosphorylation

¢ Objective: To determine the effect of OPC-28326 on the activation of the Akt/eNOS signaling
pathway.
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e Cell Line: Human Aortic Endothelial Cells (HAECS).
e Procedure:
o Culture HAECs to near confluence.
o Treat the cells with varying concentrations of OPC-28326 for a specified duration.
o Lyse the cells and collect the total protein.
o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

o Probe the membrane with primary antibodies specific for phosphorylated eNOS
(Serl177), total eNOS, phosphorylated Akt (Ser473), and total Akt.

o Incubate with appropriate secondary antibodies and detect the protein bands using an
enhanced chemiluminescence system.

o Quantify the band intensities to determine the relative levels of phosphorylation.[5]
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In Vitro Studies

Receptor Binding Signaling Pathway Analysis In Vivo Studies

CHO Cells expressing
o2-adrenoceptor subtypes

'

Membrane Preparation

'

Radioligand Binding Assay
with [2BH]RX821002

'

Ki Value Calculation

HAEC Culture C3H/He Mice

OPC-28326 Treatment Hindlimb Ischemia Induction

Cell Lysis & Protein Extraction OPC-28326 Administration (in diet)

Blood Flow Measurement
(Laser Doppler)

Western Blot for
p-eNOS, p-Akt

Tissue Harvesting

Immunohistochemistry (CD31)

Click to download full resolution via product page

Caption: Overview of the experimental workflow for characterizing OPC-28326.

Conclusion

OPC-28326 is a promising pharmacological agent with a well-defined dual mechanism of
action. Its selective antagonism of a2C-adrenoceptors provides targeted vasodilation, while its
ability to activate the pro-angiogenic PI3K/Akt/eNOS pathway suggests therapeutic potential in
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conditions characterized by reduced blood flow and vascularity. The experimental data to date
provide a strong foundation for further investigation into its clinical utility for peripheral vascular
diseases and other ischemic conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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